(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . This reaction can be catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput methods and scalable reaction conditions. For example, the use of metal-catalyzed cyclization reactions allows for the efficient production of large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid can undergo various types of chemical reactions including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can yield imidazolines.
Scientific Research Applications
(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but features a methoxy group and a phenyl ring.
1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: These compounds contain a thiazole ring and are known for their antioxidant properties.
Uniqueness
What sets (2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid apart is its unique combination of an imidazole ring and a propenoic acid side chain. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11) |
InChI Key |
NMRLUTUNCWBWCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C=CC(=O)O |
Origin of Product |
United States |
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